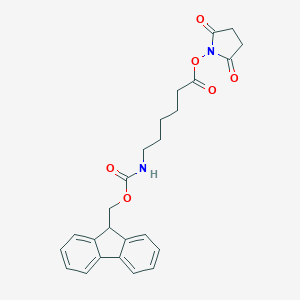![molecular formula C7H4Cl2N2 B169448 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 117332-47-5](/img/structure/B169448.png)
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 117332-47-5 . It has a molecular weight of 187.03 . The IUPAC name for this compound is 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The molecular structure of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is represented by the InChI code: 1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H . This compound is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Physical And Chemical Properties Analysis
The physical form of “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” is solid . It is stored at refrigerator temperature and shipped at room temperature .
Scientific Research Applications
Biomedical Applications
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolo[3,4-c]pyridine, have been described in more than 5500 references (2400 patents) up to date . They have been used in various biomedical applications due to their structural similarity with DNA bases adenine and guanine .
- Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Anticancer Therapy
- Field : Oncology
- Application : Drugs containing a pyrrolopyridine scaffold such as Vemurafenib or Pexidartinib are used in anticancer therapy . Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not quantitatively detailed in the source .
Antinociceptive, Antiedematous, and Antiallodynic Activity
- Field : Pharmacology
- Application : Studies on the group of pyrrolopyridine-1,3(2H)-dione derivatives showed broad-spectrum activity, in particular: aldose reductase inhibitory activity, antinociceptive properties, and also antiviral, antibacterial, antifungal, and antiproliferative activity in vitro on human leukemia cell line .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not quantitatively detailed in the source .
Analgesic and Sedative Agents
- Field : Pharmacology
- Application : Most of these derivatives have been studied as analgesic and sedative agents .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not quantitatively detailed in the source .
Treatment of Diseases of the Nervous and Immune Systems
- Field : Neurology and Immunology
- Application : Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not quantitatively detailed in the source .
Antidiabetic, Antimycobacterial, Antiviral, and Antitumor Activities
- Field : Endocrinology, Microbiology, Virology, and Oncology
- Application : Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not quantitatively detailed in the source .
Safety And Hazards
The safety information for “3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine” includes the following hazard statements: H317, H319 . The precautionary statements include P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
3,4-dichloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFIQWONRCSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556065 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
117332-47-5 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117332-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















